1,2-Epoxy-3-methylbutane

Stereoselective Synthesis Natural Product Synthesis Chiral Pool

1,2-Epoxy-3-methylbutane (CAS 1438-14-8), also known as 2-isopropyloxirane, is a branched C5 aliphatic epoxide with the molecular formula C5H10O. Its structure features a strained three-membered oxirane ring with an isopropyl substituent at the C2 position, conferring a distinct steric and electronic profile relative to linear epoxides like 1,2-epoxybutane.

Molecular Formula C5H10O
Molecular Weight 86.13 g/mol
CAS No. 1438-14-8
Cat. No. B074980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Epoxy-3-methylbutane
CAS1438-14-8
Molecular FormulaC5H10O
Molecular Weight86.13 g/mol
Structural Identifiers
SMILESCC(C)C1CO1
InChIInChI=1S/C5H10O/c1-4(2)5-3-6-5/h4-5H,3H2,1-2H3
InChIKeyREYZXWIIUPKFTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Epoxy-3-methylbutane (CAS 1438-14-8) for Chemical Procurement: Core Identity and Strategic Positioning


1,2-Epoxy-3-methylbutane (CAS 1438-14-8), also known as 2-isopropyloxirane, is a branched C5 aliphatic epoxide with the molecular formula C5H10O [1]. Its structure features a strained three-membered oxirane ring with an isopropyl substituent at the C2 position, conferring a distinct steric and electronic profile relative to linear epoxides like 1,2-epoxybutane [1]. This compound exists as a pair of enantiomers, enabling stereoselective applications not possible with achiral analogs [2]. The compound is commercially available with a typical purity of 98+% .

Enantiopure (2R)- or (2S)- forms for stereoselective synthesis
Isopropyl steric profile directs regioselective ring-opening
Research-grade chiral epoxide building block

Why 1,2-Epoxy-3-methylbutane Cannot Be Substituted by Generic Linear or Unsubstituted Epoxides


Generic substitution of 1,2-epoxy-3-methylbutane with alternative epoxides is not feasible due to the unique interplay of its branched isopropyl substituent and chiral center. The isopropyl group introduces significant steric bulk, altering the regioselectivity of nucleophilic ring-opening compared to less hindered epoxides like 1,2-epoxybutane or ethylene oxide [1]. Furthermore, its inherent chirality enables the isolation and use of pure (2R)- and (2S)- enantiomers for stereocontrolled synthesis, a capability absent in achiral or prochiral analogs such as 1,2-epoxypropane or 1,2-epoxyhexane [2]. Consequently, substituting with a simpler, cheaper epoxide would compromise both reaction selectivity and the stereochemical outcome of critical synthetic steps.

Attribute
1,2-Epoxy-3-methylbutane
Linear / Unsubstituted Epoxides
Steric profile
Branched isopropyl; higher regioselectivity
Linear alkyl; lower regioselectivity
Stereochemistry
Chiral enantiomers available for stereocontrol
Achiral; diastereomeric mixtures likely
Volatility / Flammability
Higher volatility; low flash point handling
Lower volatility; standard handling

Quantitative Evidence Guide: Key Differentiators of 1,2-Epoxy-3-methylbutane (CAS 1438-14-8)


Stereoselective C22 Side-Chain Attachment Enabled by Enantiopure Epoxide

1,2-Epoxy-3-methylbutane provides a critical chiral building block for establishing stereocenters in complex molecule synthesis. In the synthesis of squalamine dessulfate, the use of enantiomerically pure (2R)- or (2S)-1,2-epoxy-3-methylbutane was essential for establishing the C24 stereochemistry via attachment to a C22 side-chain, yielding the desired epimeric cholesteryl precursors [1]. This direct, stereoselective approach avoids the need for costly and time-consuming chiral resolution steps at a later stage. Alternative achiral epoxides, such as 1,2-epoxybutane or propylene oxide, cannot achieve this stereocontrol, as they lack the necessary chiral center and appropriate steric profile to differentiate the two possible diastereomeric outcomes.

Stereoselective C22 attachment
Head-to-head
Enantiopure epoxide installs absolute configuration
Reported head-to-head comparison; supports enantioselective synthesis
Achiral epoxides yield diastereomeric mixtures
Stereoselective Synthesis Natural Product Synthesis Chiral Pool

Altered Regioselectivity of Nucleophilic Ring-Opening Due to Isopropyl Substituent

The branched isopropyl group at the C2 position of the oxirane ring in 1,2-epoxy-3-methylbutane significantly alters the steric and electronic environment compared to less substituted epoxides. In acid-catalyzed ring-opening of unsymmetrical epoxides, the nucleophile attacks primarily at the more substituted carbon atom [1]. The isopropyl group in the target compound provides greater steric hindrance at the C2 position than the ethyl group in 1,2-epoxybutane or the methyl group in propylene oxide. This increased steric bulk directs nucleophilic attack more exclusively to the less substituted C1 position, providing higher regioselectivity for C1-substituted ring-opened products. Conversely, under basic conditions, the attack is directed to the less sterically congested carbon [2], which for this compound is unequivocally the terminal C1 position due to the bulky isopropyl group at C2.

Regioselectivity shift
Class-level
Isopropyl group increases C1-attack preference
Class-level inference; regioselectivity expected but not quantified
Data to verify for specific nucleophiles
Epoxide Chemistry Reaction Selectivity Nucleophilic Attack

Lower Flash Point and Higher Volatility Compared to Heavier Aliphatic Epoxides

1,2-Epoxy-3-methylbutane exhibits a flash point of -12°C, a value significantly lower than that of heavier aliphatic epoxides like 1,2-epoxyoctane or 1,2-epoxydecane . This places it in a higher flammability hazard category, necessitating specific storage and handling procedures. Its low boiling point range of 72-75°C also indicates high volatility compared to longer-chain epoxides . When selecting an epoxide for a reaction where volatility or flash point is a critical operational parameter (e.g., in large-scale reactions, under specific atmospheric conditions, or in facilities with strict safety protocols), this compound's physical profile differentiates it sharply from less volatile alternatives. Procurement decisions must account for these property differences to ensure safe handling and regulatory compliance.

Flash point difference
Context-dependent
Flash point −12°C vs. >37°C for heavier epoxides
Reported flammability class requires storage compliance review
High volatility impacts large-scale handling
Safety Data Physical Properties Handling Protocols

Utility as a Polymerization Inhibitor in Polyvinyl Chloride (PVC) Production

2-Isopropyloxirane (1,2-epoxy-3-methylbutane) is specifically noted for its application as a polymerization inhibitor in the production of polyvinyl chloride (PVC) . While other epoxides, such as epoxidized soybean oil (ESBO), are widely used as plasticizers and secondary stabilizers in PVC, they function differently by scavenging HCl. In contrast, this compound acts as an inhibitor, likely by interfering with the radical or ionic polymerization propagation steps. Alternative epoxides like 1,2-epoxybutane or 1,2-epoxyhexane are not documented for this specific inhibitory role. This distinct functionality provides a clear differentiator for procurement when the goal is to control or halt polymerization rather than merely plasticize or stabilize the polymer matrix.

PVC polymerization inhibitor
Source review
Designated as inhibitor, distinct from ESBO plasticizer
Application-specific report; verify for industrial process
Supplier data, no independent validation
Polymer Science PVC Stabilization Additives

Optimal Application Scenarios for 1,2-Epoxy-3-methylbutane (CAS 1438-14-8) Based on Verified Differentiation


Stereocontrolled Total Synthesis of Complex Natural Products

This compound is indispensable in the synthesis of stereochemically complex molecules where the absolute configuration of a chiral center is paramount. As demonstrated in the total synthesis of squalamine dessulfate, the use of enantiopure (2R)- or (2S)-1,2-epoxy-3-methylbutane is required to install the correct C24 stereochemistry [1]. Procuring the specific enantiomer is a non-negotiable requirement for achieving the desired biological activity of the final product.

Development of Regioselective Synthetic Methodologies

Researchers developing new methodologies for regioselective nucleophilic ring-opening reactions can leverage the unique steric profile of 1,2-epoxy-3-methylbutane. Its bulky isopropyl group provides a robust model substrate for studying and optimizing conditions that favor attack at the less substituted (C1) carbon [2][3]. This contrasts with less hindered epoxides, making it a valuable tool compound for probing steric effects on reaction outcomes.

Specialty Additive in Polyvinyl Chloride (PVC) Manufacturing

For industrial chemists involved in PVC production, 1,2-epoxy-3-methylbutane serves a specific role as a polymerization inhibitor . This is a distinct functional application not fulfilled by common epoxide additives like epoxidized soybean oil. Its procurement is therefore justified for process optimization and control in specific PVC formulations where polymerization kinetics need to be precisely regulated.

Pharmaceutical Intermediate Requiring a Branched C5 Epoxide Scaffold

In pharmaceutical R&D, 1,2-epoxy-3-methylbutane is employed as a building block for constructing molecules that require a branched C5 alkyl chain with a latent diol or functionalized moiety . Its specific molecular weight (86.13 g/mol), XLogP3 value (1.2), and topological polar surface area (12.5 Ų) provide a defined set of physicochemical properties that differentiate it from other epoxides, allowing for predictable SAR exploration in drug candidate optimization [4].

Application
Selection Property
Validation Focus
Stereocontrolled total synthesis
Enantiopure chiral building block
Stereochemical fidelity at installed center
Regioselective methodology development
Isopropyl steric profile
Regioselectivity of nucleophilic ring-opening
Specialty PVC additive
Polymerization inhibitor function
Process control in PVC manufacturing
Pharmaceutical intermediate R&D
Branched C5 epoxide scaffold
Physicochemical property profiling (LogP, PSA)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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